molecular formula C7H7F5OS B3031029 1-Methoxy-3-(pentafluorosulfanyl)benzene CAS No. 1272542-23-0

1-Methoxy-3-(pentafluorosulfanyl)benzene

Cat. No.: B3031029
CAS No.: 1272542-23-0
M. Wt: 234.19
InChI Key: AQYKUTZKSQCGIC-UHFFFAOYSA-N
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Description

1-Methoxy-3-(pentafluorosulfanyl)benzene is an organic compound with the molecular formula C₇H₇F₅OS It is characterized by the presence of a methoxy group (-OCH₃) and a pentafluorosulfanyl group (-SF₅) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-(pentafluorosulfanyl)benzene typically involves the introduction of the pentafluorosulfanyl group to a methoxy-substituted benzene ring. One common method is the reaction of 1-methoxybenzene with sulfur tetrafluoride (SF₄) in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of sulfur tetrafluoride and the potential hazards associated with the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(pentafluorosulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the pentafluorosulfanyl group, yielding simpler benzene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or pentafluorosulfanyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of methoxybenzene or other simpler benzene derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-Methoxy-3-(pentafluorosulfanyl)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It can serve as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(pentafluorosulfanyl)benzene depends on its specific application. In chemical reactions, the electron-donating methoxy group and the electron-withdrawing pentafluorosulfanyl group influence the reactivity and stability of the compound. These groups can affect the compound’s interaction with other molecules, including enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(pentafluorosulfanyl)benzene: Similar structure but with the pentafluorosulfanyl group in the para position.

    1-Methoxy-2-(pentafluorosulfanyl)benzene: Similar structure but with the pentafluorosulfanyl group in the ortho position.

    1-Methoxy-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group.

Uniqueness

1-Methoxy-3-(pentafluorosulfanyl)benzene is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorinated substituents on chemical reactivity and biological activity.

Properties

IUPAC Name

pentafluoro-(3-methoxyphenyl)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5OS/c1-13-6-3-2-4-7(5-6)14(8,9,10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYKUTZKSQCGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719139
Record name 1-Methoxy-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272542-23-0
Record name 1-Methoxy-3-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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